2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one
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Overview
Description
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is a complex organic compound that features a quinazoline core, a sulfanyl linkage, and dichlorophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzylamine under controlled conditions.
Formation of the Sulfanyl Linkage: This is typically done by reacting the quinazoline derivative with a thiol compound.
Attachment of the Dichlorophenyl Group: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, hydrogenated quinazoline derivatives.
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used to study the interaction of quinazoline derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of sulfanyl linkages in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the presence of the sulfanyl linkage and chlorophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorophenyl)methylamino]quinazoline: Similar quinazoline core but lacks the sulfanyl linkage and dichlorophenyl group.
2-[(4-chlorophenyl)amino]quinazoline: Similar structure but lacks the sulfanyl linkage and dichlorophenyl group.
1-(3,4-dichlorophenyl)ethan-1-one: Contains the dichlorophenyl group but lacks the quinazoline core and sulfanyl linkage.
Uniqueness
The uniqueness of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one lies in its combination of a quinazoline core, a sulfanyl linkage, and dichlorophenyl and chlorophenyl groups. This unique combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3OS/c24-16-8-5-14(6-9-16)12-27-22-17-3-1-2-4-20(17)28-23(29-22)31-13-21(30)15-7-10-18(25)19(26)11-15/h1-11H,12-13H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKONAAUQRHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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